![molecular formula C16H17BrO2S B12641047 2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide CAS No. 5330-68-7](/img/structure/B12641047.png)
2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 2511 is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in cancer research and treatment. The compound has been studied for its biological activity and its ability to interact with various molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 2511 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but typically involves:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Final Assembly: The final steps involve the assembly of the intermediate compounds into the desired structure of NSC 2511. This may include additional reactions such as oxidation or reduction.
Industrial Production Methods
Industrial production of NSC 2511 requires scaling up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
NSC 2511 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert NSC 2511 to its reduced forms, which may have different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state derivatives, while reduction may yield lower oxidation state compounds.
科学研究应用
NSC 2511 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment. It has shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of NSC 2511 involves its interaction with specific molecular targets. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cancer cell proliferation.
Modulate Receptors: Affect the function of receptors that play a role in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.
相似化合物的比较
NSC 2511 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include:
NSC 1234: Another compound with potential anticancer properties, but with a different mechanism of action.
NSC 5678: Known for its ability to inhibit a different set of enzymes compared to NSC 2511.
NSC 9101: Shares structural similarities but has distinct biological effects.
NSC 2511 stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
5330-68-7 |
|---|---|
分子式 |
C16H17BrO2S |
分子量 |
353.3 g/mol |
IUPAC 名称 |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C16H17O2S.BrH/c1-11-4-6-14(7-5-11)16(17)10-19-15-8-12(2)18-13(3)9-15;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
VKUHDEFVQJPVLP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=[O+]C(=C2)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
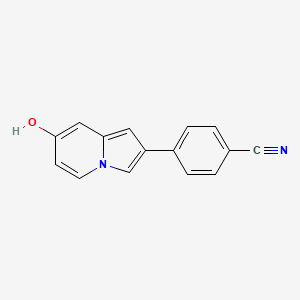
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)

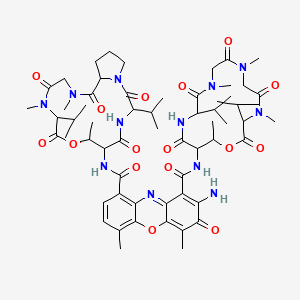
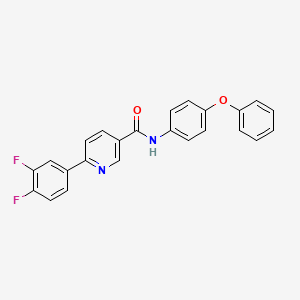

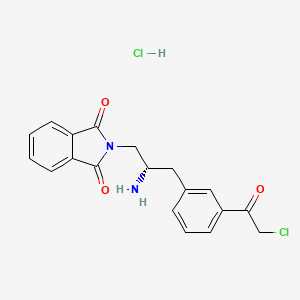
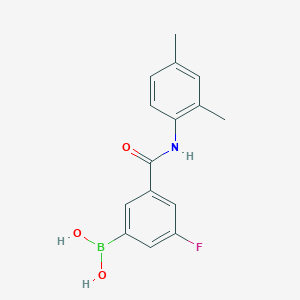
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
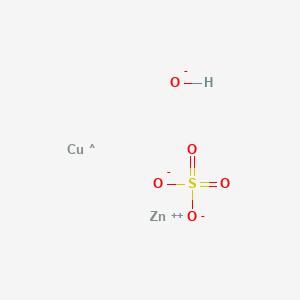
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
